![molecular formula C10H10N2O3 B11898465 Methyl4-methoxy-1H-indazole-5-carboxylate](/img/structure/B11898465.png)
Methyl4-methoxy-1H-indazole-5-carboxylate
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Overview
Description
Methyl 4-methoxy-1H-indazole-5-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1H-indazole-5-carboxylate typically involves the esterification of indazole-5-carboxylic acid. One common method includes the reaction of indazole-5-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Biological Activities
Research indicates that methyl 4-methoxy-1H-indazole-5-carboxylate exhibits several promising biological activities:
- Antimicrobial Properties : Studies have shown that indazole derivatives, including this compound, possess antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
- Anticancer Activity : The compound has demonstrated anticancer properties in vitro, particularly against specific cancer cell lines. Its mechanism involves inducing apoptosis and inhibiting cell proliferation, making it a candidate for cancer therapy .
- Anti-inflammatory Effects : There is evidence to suggest that methyl 4-methoxy-1H-indazole-5-carboxylate can modulate inflammatory pathways, which may be beneficial in treating inflammatory diseases.
Case Studies
Several studies have highlighted the potential applications of methyl 4-methoxy-1H-indazole-5-carboxylate:
- Cancer Research : A study investigated the compound's effects on human cancer cell lines, demonstrating significant inhibition of growth and induction of apoptosis through targeted pathways .
- Infection Models : In vitro testing against bacterial strains revealed that methyl 4-methoxy-1H-indazole-5-carboxylate exhibited notable antimicrobial activity, suggesting its utility as a lead compound for developing new antibiotics.
- Inflammation Studies : Research exploring anti-inflammatory effects indicated that this compound could reduce markers of inflammation in cellular models, supporting its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-1H-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Methyl indole-5-carboxylate: Similar in structure but lacks the methoxy group at the 4-position.
Ethyl 4-methoxy-1H-indazole-5-carboxylate: Similar but with an ethyl ester instead of a methyl ester.
4-Methoxy-1H-indazole-5-carboxylic acid: The carboxylic acid form of the compound.
Uniqueness
Methyl 4-methoxy-1H-indazole-5-carboxylate is unique due to the presence of both the methoxy group and the ester functionality, which can influence its reactivity and biological activity. These structural features make it a valuable compound for various synthetic and research applications .
Biological Activity
Methyl 4-methoxy-1H-indazole-5-carboxylate is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
Chemical Structure and Properties
Methyl 4-methoxy-1H-indazole-5-carboxylate features a unique indazole core, characterized by a fused benzene and pyrazole ring structure. The presence of a methoxy group at the 4-position and a carboxylate ester at the 5-position enhances its biological activity compared to other indazole derivatives. Its molecular formula is C10H10N2O3, with a molecular weight of approximately 210.20 g/mol.
Research indicates that methyl 4-methoxy-1H-indazole-5-carboxylate interacts with various enzymes and proteins, influencing their activity. It has been shown to modulate enzyme functions involved in metabolic pathways, potentially altering their catalytic activities .
Cellular Effects
The compound exhibits significant effects on cell signaling pathways, gene expression, and cellular metabolism. For instance, studies have demonstrated its role in promoting apoptosis in cancer cells by upregulating pro-apoptotic proteins such as cleaved caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
Methyl 4-methoxy-1H-indazole-5-carboxylate exerts its biological effects through specific binding interactions with biomolecules. This binding can either inhibit or activate enzymes, leading to significant changes in cellular processes. Notably, it has been identified as an inhibitor of various kinases involved in cancer progression .
Anticancer Activity
The compound has shown promising anticancer properties across various studies:
- In vitro Studies : Methyl 4-methoxy-1H-indazole-5-carboxylate demonstrated potent antiproliferative activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 μM. For example, it effectively inhibited the growth of breast cancer cell line 4T1 and induced apoptosis through mitochondrial pathways .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
4T1 | 0.23 - 1.15 | Induces apoptosis via ROS increase |
HCT116 | 0.64 | Inhibits proliferation |
Antimicrobial Properties
The compound also exhibits antimicrobial activity against various pathogens, suggesting potential applications in treating infectious diseases .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, methyl 4-methoxy-1H-indazole-5-carboxylate has been reported to possess anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatment .
Case Studies
Several case studies highlight the compound's effectiveness:
- Breast Cancer Model : In vivo studies using the 4T1 tumor model showed that treatment with methyl 4-methoxy-1H-indazole-5-carboxylate significantly suppressed tumor growth without notable side effects .
- Kinase Inhibition : A study identified methyl 4-methoxy-1H-indazole-5-carboxylate as a potent inhibitor of kinases such as CHK1 and CHK2, which are critical in cancer cell cycle regulation.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
methyl 4-methoxy-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-14-9-6(10(13)15-2)3-4-8-7(9)5-11-12-8/h3-5H,1-2H3,(H,11,12) |
InChI Key |
CMCMGOTXXGBOLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC2=C1C=NN2)C(=O)OC |
Origin of Product |
United States |
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